Cas no 2408430-32-8 (4-Methyl-1H-indazole-6-boronic acid)

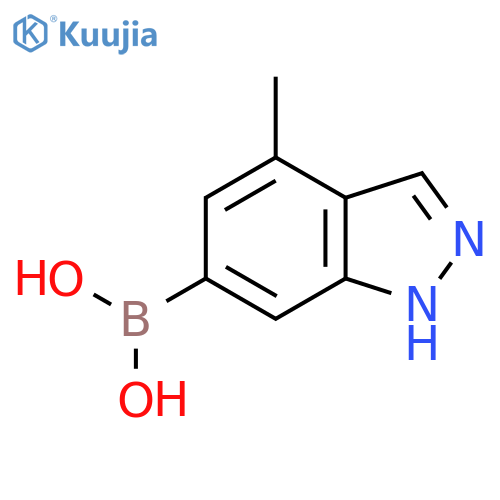

2408430-32-8 structure

商品名:4-Methyl-1H-indazole-6-boronic acid

CAS番号:2408430-32-8

MF:C8H9BN2O2

メガワット:175.980261564255

MDL:MFCD12028647

CID:4776663

4-Methyl-1H-indazole-6-boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-1H-indazole-6-boronic acid

- SB36109

-

- MDL: MFCD12028647

- インチ: 1S/C8H9BN2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4,12-13H,1H3,(H,10,11)

- InChIKey: VHFOBCAEZFUDBI-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=C(C)C2C=NNC=2C=1)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 191

- トポロジー分子極性表面積: 69.1

4-Methyl-1H-indazole-6-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-1g |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 98% | 1g |

¥12066.64 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-250mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 98% | 250mg |

¥5228.88 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1124161-50mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 95% | 50mg |

$340 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1124161-1g |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 95% | 1g |

$1545 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1124161-500mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 95% | 500mg |

$940 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1124161-50mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 95% | 50mg |

$340 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1124161-100mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 95% | 100mg |

$455 | 2025-03-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-5g |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 98% | 5g |

¥42670.43 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-1g |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 98% | 1g |

8463.46CNY | 2021-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-250mg |

4-Methyl-1H-indazole-6-boronic acid |

2408430-32-8 | 98% | 250mg |

2756.14CNY | 2021-07-19 |

4-Methyl-1H-indazole-6-boronic acid 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

2408430-32-8 (4-Methyl-1H-indazole-6-boronic acid) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2408430-32-8)4-Methyl-1H-indazole-6-boronic acid

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1512.0/5348.0/920.0/655.0/436.0/327.0